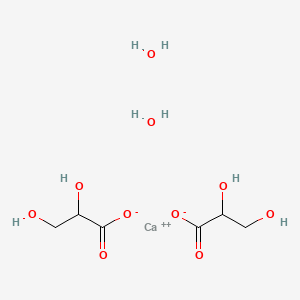

Calcium DL-glycerate 2-hydrate

描述

Contextualization within the Chemistry of Dihydroxycarboxylates

Dihydroxycarboxylates are organic molecules that contain two hydroxyl (-OH) groups and a carboxylate (-COO⁻) group. This combination of functional groups allows them to act as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The hydroxyl and carboxylate groups can both participate in coordinating to a metal center, often leading to the formation of chelate rings which enhance the stability of the resulting complex.

Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate, also known as calcium glycerate dihydrate, is a prime example of a salt formed between an alkaline earth metal and a dihydroxycarboxylic acid. The glycerate anion, derived from glyceric acid, possesses a carboxyl group and two hydroxyl groups on adjacent carbon atoms, making it an effective chelating agent for the Ca²⁺ ion. The study of such compounds provides valuable insights into the coordination preferences of calcium and the structural diversity of metal-organic compounds.

Historical Trajectory and Evolution of Academic Inquiry into Calcium 2,3-dihydroxypropanoate Dihydrate

The scientific investigation of glyceric acid and its salts has a history rooted in the early developments of organic chemistry. An early mention of glyceric acid synthesis dates back to 1861. acs.org However, specific and detailed research into its calcium salt, particularly the dihydrate form, appears to have gained momentum in the mid-20th century. A notable milestone in its history is the synthesis of a radiolabeled version, Calcium D,L-Glycerate-1-C¹⁴, which was reported in 1952, indicating its use in metabolic and biochemical studies of that era.

A pivotal moment in the structural understanding of this compound came with the determination of the crystal structure of Calcium DL-glycerate dihydrate by Taga, Ohashi, and Osaki. oup.com Their work, utilizing the heavy atom method, revealed the intricate coordination environment of the calcium ion and the conformational differences between the two independent glycerate anions within the crystal lattice. This study provided the foundational structural data that underpins much of the current understanding of this compound.

Current Research Landscape and Identification of Critical Knowledge Gaps for the Chemical Compound

Current research involving calcium glycerate and related compounds spans several scientific domains. While dedicated studies solely on Calcium 2,3-dihydroxypropanoate dihydrate are not abundant, its relevance can be seen in broader research areas. In the field of materials science, the thermal properties of hydrated metal carboxylates are of interest for potential applications in thermochemical energy storage. mdpi.com The study of calcium-based coordination polymers is also an active area, with research exploring their synthesis, structures, and potential applications in areas such as drug delivery and catalysis.

Despite the foundational knowledge, several critical knowledge gaps persist in the scientific literature regarding Calcium 2,3-dihydroxypropanoate dihydrate:

Chirality and Enantiomer-Specific Properties: Much of the detailed structural work has been performed on the racemic DL-glycerate salt. oup.com A comprehensive investigation into the synthesis, crystal structures, and physicochemical properties of the pure D- and L-enantiomers of calcium glycerate dihydrate is needed to understand the influence of stereochemistry on its solid-state properties.

Detailed Thermal Decomposition Pathway: While general thermal analysis of calcium carboxylates has been conducted, a detailed mechanistic study of the thermal decomposition of Calcium 2,3-dihydroxypropanoate dihydrate, identifying the intermediate products and gaseous species evolved at each stage, is not well-documented.

Solution Chemistry and Speciation: The behavior of calcium glycerate in aqueous solution, including the formation of different complex species and their stability constants, requires further investigation to better understand its bioavailability and interactions in biological or environmental systems.

Exploration of Novel Applications: While the components of the compound, calcium and glyceric acid, have known applications, the specific properties of the crystalline dihydrate have not been extensively explored for novel applications in areas such as biodegradable polymers, functional fillers, or as a precursor for the synthesis of advanced materials.

Addressing these knowledge gaps through further targeted research will undoubtedly deepen our understanding of this fundamental calcium salt and may unlock new and valuable applications.

Detailed Research Findings

The most definitive research on the structure of Calcium 2,3-dihydroxypropanoate dihydrate was published by Taga et al. oup.com Their single-crystal X-ray diffraction study of the DL-form provided a wealth of structural information.

Crystal Structure and Coordination Environment:

The study revealed that the crystal is monoclinic with the space group P2₁/c. oup.com The calcium ion is coordinated to seven oxygen atoms in a distorted pentagonal bipyramidal geometry. oup.com These oxygen atoms originate from three different glycerate anions and two water molecules. oup.com Two of the glycerate anions act as chelating ligands, binding to the calcium ion through one of the carboxylate oxygens and the α-hydroxyl oxygen. oup.com The third glycerate anion coordinates to the calcium ion through its β-hydroxyl oxygen. oup.com The Ca-O bond distances were found to range from 2.32 to 2.47 Å. oup.com

Conformation of the Glycerate Anions:

Interactive Data Table: Crystallographic Data for Calcium DL-Glycerate Dihydrate oup.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.40 |

| b (Å) | 7.63 |

| c (Å) | 10.40 |

| β (°) | 98.8 |

Interactive Data Table: Calcium-Oxygen Bond Distances (Å) oup.com

| Bond | Distance (Å) |

| Ca-O(1) | 2.47 |

| Ca-O(2) | 2.39 |

| Ca-O(3) | 2.32 |

| Ca-O(4) | 2.45 |

| Ca-O(5) | 2.41 |

| Ca-O(6) | 2.38 |

| Ca-O(7) | 2.43 |

Note: The specific atom numbering is based on the original crystallographic study and is provided here for illustrative purposes.

Structure

2D Structure

属性

CAS 编号 |

67525-74-0 |

|---|---|

分子式 |

C6H10CaO8 |

分子量 |

250.22 g/mol |

IUPAC 名称 |

calcium bis(2,3-dihydroxypropanoate) |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |

InChI 键 |

VPWAVWZPVGDNMN-UHFFFAOYSA-L |

规范 SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies and Isolation Strategies for Calcium 2,3 Dihydroxypropanoate Dihydrate

Chemical Synthesis Pathways for Calcium 2,3-dihydroxypropanoate (B1229046) Dihydrate

The chemical synthesis of Calcium 2,3-dihydroxypropanoate dihydrate primarily involves a two-step process: the synthesis of the 2,3-dihydroxypropanoic acid (glyceric acid) precursor, followed by its conversion to the corresponding calcium salt and subsequent crystallization as a dihydrate.

Salt Formation from 2,3-Dihydroxypropanoic Acid Precursors

The formation of the calcium salt is a straightforward acid-base reaction. 2,3-dihydroxypropanoic acid is neutralized with a suitable calcium base. Common calcium sources include calcium carbonate (CaCO₃) and calcium hydroxide (B78521) (Ca(OH)₂).

The reaction using calcium carbonate can be represented as:

2 C₃H₆O₄ (2,3-dihydroxypropanoic acid) + CaCO₃ (calcium carbonate) → Ca(C₃H₅O₄)₂ (calcium 2,3-dihydroxypropanoate) + H₂O (water) + CO₂ (carbon dioxide)

A general procedure for this type of salt formation involves dissolving the carboxylic acid in an aqueous medium and adding the calcium carbonate portion-wise with gentle stirring. rasayanjournal.co.in The reaction mixture is often heated to drive the reaction to completion, which can be monitored by the cessation of carbon dioxide effervescence. rasayanjournal.co.in For instance, a similar synthesis of a calcium carboxylate salt involved heating the aqueous reaction mixture to 95°C for 3-4 hours. rasayanjournal.co.in The choice of solvent is crucial, with water being a common and environmentally benign option. rasayanjournal.co.in The stoichiometry of the reactants is critical to ensure complete conversion and to avoid impurities in the final product.

Controlled Evaporation and Crystallization Techniques for Calcium 2,3-dihydroxypropanoate Dihydrate

Following the salt formation, the isolation of Calcium 2,3-dihydroxypropanoate dihydrate is achieved through crystallization. This is a critical step that determines the purity, crystal size, and hydration state of the final product. The process typically begins with a concentration of the aqueous solution of calcium 2,3-dihydroxypropanoate. This can be achieved through controlled evaporation of the solvent.

Once the solution becomes supersaturated, crystallization can be induced. Key parameters that influence crystallization include:

Supersaturation: The driving force for crystallization. A higher degree of supersaturation generally leads to faster nucleation but may result in smaller or less perfect crystals. researchgate.net

Temperature: Solubility of calcium salts can be temperature-dependent. Cooling a saturated solution is a common method to induce crystallization. For example, in the synthesis of another calcium carboxylate, the solution was cooled to 10-15°C after the reaction to precipitate the product. rasayanjournal.co.in

pH: The pH of the solution can affect the stability of the compound and the crystal growth process. researchgate.net

Agitation: Stirring influences mass transfer and can affect crystal size distribution.

After the initial reaction, the resulting solution is typically filtered to remove any unreacted solids. The filtrate is then concentrated, and upon cooling, the product crystallizes. The resulting white precipitate is collected by filtration and washed, often with cold water, to remove soluble impurities before being dried under controlled conditions to obtain the dihydrate form. rasayanjournal.co.in In one documented instance, 9.35 grams of calcium glycerate salt were obtained from 50 ml of a concentrated glycerate solution through crystallization. nih.govnih.gov

Biotechnological and Enzymatic Production of 2,3-Dihydroxypropanoate and its Calcium Salts

Biotechnological methods offer a promising alternative to chemical synthesis, particularly for producing enantiomerically pure forms of 2,3-dihydroxypropanoate. These methods utilize microorganisms or isolated enzymes to convert renewable feedstocks, such as glycerol (B35011), into the desired product.

Microbial Fermentation Routes from Glycerol Precursors for Glycerate Production

Glycerol, a major byproduct of the biodiesel industry, serves as an excellent and readily available precursor for the microbial production of 2,3-dihydroxypropanoate (glycerate). nih.gov Certain strains of acetic acid bacteria have been identified as efficient producers of glyceric acid from glycerol. nih.gov The process involves the aerobic fermentation of glycerol by these microorganisms.

Key microorganisms in this process include species from the Gluconobacter and Acetobacter genera. nih.govnih.gov For example, studies have shown that Gluconobacter frateurii and Acetobacter tropicalis are effective producers. nih.gov The fermentation conditions, such as pH, aeration, and nutrient composition, are optimized to maximize the product yield and productivity. asm.org During fermentation, the pH is often controlled to maintain optimal conditions for bacterial growth and enzyme activity. asm.org

The production of glycerate can be quite efficient. Research has demonstrated that Gluconobacter frateurii NBRC103465 can accumulate up to 136.5 g/L of glyceric acid in the culture broth. nih.govnih.gov

| Microorganism | Glyceric Acid (GA) Concentration (g/L) | Enantiomeric Excess (ee) of D-GA |

|---|---|---|

| Gluconobacter frateurii NBRC103465 | 136.5 | 72% |

| Acetobacter tropicalis NBRC16470 | 101.8 | 99% |

Following fermentation, the glyceric acid in the broth is converted to its calcium salt. This often involves downstream processing steps such as removing the microbial cells (e.g., by centrifugation or filtration) and then concentrating the resulting glycerate solution. nih.govnih.gov Electrodialysis has been shown to be an effective method for concentrating the glycerate from the culture broth before crystallization of the calcium salt. nih.govnih.gov

Enzymatic Conversion Processes for Enantioselective Synthesis

For applications requiring high enantiomeric purity, enzymatic processes offer a highly selective route to specific stereoisomers of 2,3-dihydroxypropanoic acid. These methods can involve whole-cell biocatalysts or isolated enzymes.

One approach is the use of oxidoreductase enzymes that can selectively oxidize glycerol. For instance, an alditol oxidase from Streptomyces coelicolor A3(2) has been used for the asymmetric synthesis of D-glyceric acid from glycerol. nih.govresearchgate.net This enzymatic reaction proceeds in a two-step process, first oxidizing glycerol to glyceraldehyde, which is then further oxidized to D-glyceric acid. researchgate.net Protein engineering and directed evolution have been employed to improve the enzyme's activity and specificity towards glycerol. nih.gov

Another strategy involves the stereospecific transformation of racemic precursors. For example, L- or D-serine can be transformed into the corresponding L- or D-glyceric acid through a stereospecific diazotization reaction, which proceeds with retention of configuration at the chiral center. nih.gov Furthermore, newly isolated bacterial strains, such as those from the Serratia and Pseudomonas species, have been shown to selectively degrade D-glyceric acid from a racemic mixture, allowing for the production of L-glyceric acid with high enantiomeric purity. bohrium.com

Optimization and Scale-Up Considerations for Calcium 2,3-dihydroxypropanoate Dihydrate Synthesis

Transitioning the synthesis of Calcium 2,3-dihydroxypropanoate dihydrate from a laboratory scale to industrial production requires careful optimization of various parameters and consideration of scale-up challenges.

For biotechnological routes, optimization focuses on several key areas of the fermentation process:

Strain Improvement: Genetic engineering of production strains can enhance yield, productivity, and substrate utilization. nih.gov

Media Composition: Optimizing the concentration of carbon (glycerol), nitrogen sources, and other micronutrients is crucial for maximizing microbial growth and product formation. asm.org

Process Parameters: Fine-tuning of fermentation conditions such as temperature, pH, dissolved oxygen levels (via aeration and agitation rates), and substrate feeding strategies in fed-batch cultures can significantly improve efficiency. asm.orgmdpi.com For example, controlling the pH at 6 and adjusting the aeration rate was shown to drastically increase glyceric acid productivity in G. frateurii. asm.org

Downstream processing is a significant cost factor in biotechnological production. researchgate.net Efficient recovery and purification of the product are paramount. The process often involves several stages:

Solid-Liquid Separation: Removal of biomass (bacterial cells) from the fermentation broth using methods like centrifugation or microfiltration. slideshare.net

Product Concentration: The dilute product stream is concentrated. Electrodialysis has proven effective for concentrating glycerate from 136.5 g/L to 236.5 g/L. nih.govnih.gov

Purification and Crystallization: The concentrated solution is then subjected to crystallization to isolate the final Calcium 2,3-dihydroxypropanoate dihydrate product. nih.govnih.gov

Scaling up the process from a bench-top bioreactor (e.g., 2-L) to a pilot or industrial scale presents challenges related to maintaining homogeneity in mixing, mass transfer (especially oxygen for aerobic fermentations), and heat transfer. mdpi.com The design of the bioreactor and the scalability of downstream processing units are critical considerations for ensuring consistent product quality and economic viability at a larger scale. mdpi.comresearchgate.net For chemical synthesis, scale-up involves ensuring efficient heat and mass transfer in larger reactors and developing robust crystallization and filtration equipment to handle larger volumes. rasayanjournal.co.in

Advanced Spectroscopic and Crystallographic Characterization of Calcium 2,3 Dihydroxypropanoate Dihydrate

High-Resolution Crystallographic Analysis of Calcium 2,3-dihydroxypropanoate (B1229046) Dihydrate

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Both single-crystal and powder X-ray diffraction methods provide critical information regarding the molecular structure, crystal packing, and phase purity of Calcium 2,3-dihydroxypropanoate Dihydrate.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline compounds. For Calcium 2,3-dihydroxypropanoate Dihydrate, SCXRD analysis has revealed its intricate molecular and supramolecular features.

The crystal structure of Calcium DL-glycerate dihydrate has been determined to be monoclinic, belonging to the space group P2₁/c. oup.com The unit cell dimensions, which define the repeating unit of the crystal lattice, have been reported as a = 14.40 Å, b = 7.63 Å, and c = 10.40 Å, with a β angle of 98.8°. oup.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.40 |

| b (Å) | 7.63 |

| c (Å) | 10.40 |

| β (°) | 98.8 |

The analysis further reveals that the calcium ion is coordinated by three glycerate anions and two water molecules. oup.com Two of the glycerate anions act as chelating ligands, binding to the calcium ion through the α-carboxy oxygen and the α-hydroxy oxygen. oup.com The third glycerate anion coordinates to the calcium ion via its β-hydroxy oxygen. oup.com This results in a coordination number of seven for the calcium ion, with the surrounding oxygen atoms adopting a distorted pentagonal bipyramidal geometry. oup.com The Ca–O bond distances are observed to be in the range of 2.32 to 2.47 Å. oup.com

A notable feature of the crystal structure is the presence of two independent glycerate anions with different conformations. In one conformer, the β-hydroxy oxygen is in a trans-gauche orientation relative to the α-carboxy carbon and the α-hydroxy oxygen. oup.com In the other conformer, a gauche-gauche orientation is observed. oup.com The stability of the crystal structure is further enhanced by a network of hydrogen bonds. oup.com

Powder X-ray diffraction (PXRD) is a powerful technique for the identification of crystalline phases and for assessing the purity of a bulk sample. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure.

While detailed, publicly available powder diffraction patterns for Calcium 2,3-dihydroxypropanoate Dihydrate are not readily found in the surveyed literature, the technique would be instrumental in confirming the phase purity of a synthesized batch. By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal X-ray data, one can verify the identity of the bulk material. Furthermore, PXRD is sensitive to the presence of other crystalline phases, which would appear as additional peaks in the diffraction pattern. This is crucial for quality control in any application of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting of Calcium 2,3-dihydroxypropanoate Dihydrate

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a molecular fingerprint that is highly specific to the chemical structure and bonding within a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. The absorption bands correspond to specific vibrational modes of the functional groups present in the molecule. For Calcium 2,3-dihydroxypropanoate Dihydrate, characteristic IR absorption bands would be expected for the O-H stretching of the hydroxyl groups and water molecules, the C-H stretching of the alkyl backbone, the C=O stretching of the carboxylate group, and the C-O stretching of the alcohol and carboxylate functionalities. The positions and shapes of these bands would be sensitive to the coordination environment of the calcium ion and the hydrogen bonding network within the crystal. Although specific FTIR data for this compound is not detailed in the available research, the technique remains a vital tool for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei. Both solution and solid-state NMR can be applied to characterize Calcium 2,3-dihydroxypropanoate Dihydrate.

In solution, ¹H and ¹³C NMR would reveal the number of chemically distinct protons and carbons in the 2,3-dihydroxypropanoate anion, and their connectivity could be established through two-dimensional NMR experiments. The chemical shifts would be indicative of the electronic environment of each nucleus.

Solid-state NMR (ssNMR) is particularly valuable for characterizing the compound in its native crystalline form. ¹³C ssNMR could provide information on the number of crystallographically distinct carbon sites, which would be expected to correlate with the single-crystal X-ray diffraction data. Furthermore, advanced ssNMR techniques could be used to probe the proximities of different nuclei, providing insights into the molecular and supramolecular structure. While detailed NMR data for this specific dihydrate compound is not extensively published, the application of this technique would be crucial for a complete structural and dynamic understanding.

Proton (¹H) and Carbon (¹³C) NMR Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of glyceric acid, three distinct proton environments are expected: the two diastereotopic protons of the CH₂ group (H3 and H3'), the single proton of the CH group (H2), and the protons of the two hydroxyl groups and the carboxylic acid group. The latter are often broad and may exchange with deuterium (B1214612) in deuterated solvents.

The expected signals for the carbon-bound protons would be:

A multiplet for the H2 proton, split by the adjacent H3 and H3' protons.

Two separate signals, likely a doublet of doublets each, for the diastereotopic H3 and H3' protons, each split by the H2 proton and geminally coupled to each other.

The integration of these signals would correspond to a 1:2 ratio for the CH and CH₂ groups, respectively.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of glyceric acid would exhibit three distinct signals corresponding to the three carbon atoms in the molecule:

A signal for the carboxylic acid carbon (C1), typically found in the downfield region of the spectrum (around 170-180 ppm).

A signal for the carbon bearing the hydroxyl group (C2), which is expected to be in the range of 60-75 ppm.

A signal for the terminal CH₂OH carbon (C3), also in the 60-75 ppm range, but distinguishable from C2.

The specific chemical shifts are influenced by the solvent and the presence of the calcium counter-ion in the salt form.

A representative data table for the ¹³C NMR chemical shifts of a related compound, 2-hydroxypropanoic acid, is provided below to illustrate the typical chemical shift regions.

| Carbon Atom | Chemical Shift (ppm) in DMSO-d6 |

| C1 (COOH) | 177.5 |

| C2 (CHOH) | 66.6 |

| C3 (CH₃) | 20.7 |

Note: This data is for 2-hydroxypropanoic acid and is illustrative of the chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools that provide correlation information between different nuclei, helping to resolve spectral overlap and unambiguously assign signals in complex molecules.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.com In a COSY spectrum of Calcium 2,3-dihydroxypropanoate dihydrate, cross-peaks would be observed between:

The H2 proton and both H3 and H3' protons, confirming their vicinal relationship.

The H3 and H3' protons, confirming their geminal relationship.

This information is crucial for assembling the molecular fragments and confirming the connectivity of the proton network.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com An HSQC spectrum of Calcium 2,3-dihydroxypropanoate dihydrate would show cross-peaks connecting:

The H2 proton signal to the C2 carbon signal.

The H3 and H3' proton signals to the C3 carbon signal.

This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals, or vice versa. The HSQC spectrum is particularly useful for resolving ambiguity in the assignment of the C2 and C3 carbons, which may have similar chemical shifts.

Chiroptical Spectroscopy and Chirality Assessment of Calcium 2,3-dihydroxypropanoate Dihydrate

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of chiral compounds.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule.

A study on aqueous solutions of Calcium 2,3-dihydroxypropanoate dihydrate revealed that the ECD spectrum is significantly affected by the concentration of the salt and the pH of the solution. nih.gov This is attributed to the equilibrium between the free glycerate anion and its complex with the Ca²⁺ ion. nih.gov

Key findings from the ECD spectroscopic analysis include:

At high concentrations and neutral pH, where the calcium-glycerate complex is expected to predominate, the ECD spectrum shows distinct features.

Upon dilution or a decrease in pH, which favors the dissociation of the complex and the formation of free glyceric acid/glycerate, the ECD spectrum changes significantly, including the appearance of a new band with an opposite sign. nih.gov This demonstrates that the chiroptical properties are sensitive to the coordination state of the glycerate molecule.

The ECD spectrum of the L-enantiomer of aliphatic hydroxycarboxylic acids, including glyceric acid, is typically dominated by a broad positive band around 210 nm, which is associated with the n→π* transition of the carboxyl chromophore. researchgate.net

Anisotropy Spectra Studies

The anisotropy factor, g, is a dimensionless quantity derived from the ECD and UV-Vis absorption spectra (g = Δε / ε), and it provides a measure of the dissymmetry of the light-matter interaction. Anisotropy spectra, which plot g as a function of wavelength, are valuable for predicting the potential enantiomeric excess that could be induced by circularly polarized light. nih.gov

For aqueous solutions of Calcium 2,3-dihydroxypropanoate dihydrate, the anisotropy spectra were also found to be dependent on concentration and pH, consistent with the ECD results. nih.gov The anisotropy spectrum of the solution containing predominantly the free form of glyceric acid resembles those of other aliphatic hydroxycarboxylic acids and proteinogenic amino acids. nih.govresearchgate.net This similarity suggests a possible common origin of homochirality induced by stellar circularly polarized light for these fundamental building blocks of life. nih.gov

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond NMR and chiroptical spectroscopy, a range of other advanced spectroscopic techniques can be employed for a more comprehensive characterization of Calcium 2,3-dihydroxypropanoate dihydrate.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. These techniques are sensitive to the functional groups present (e.g., O-H, C=O, C-O) and can be used to study the coordination of the carboxylate and hydroxyl groups to the calcium ion, as well as the hydrogen bonding network involving the water of hydration. Spectroscopic studies on similar minerals like calcium acetate (B1210297) have demonstrated the utility of these techniques in identifying coordinated water and characterizing the anion's vibrational bands. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers in Calcium 2,3-dihydroxypropanoate dihydrate. It would also reveal the coordination geometry of the calcium ion and the role of the water molecules in the crystal lattice. Studies on other hydrated calcium carboxylates, such as calcium tartrate hexahydrate, have successfully used this method to elucidate detailed structural information. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the precise molecular weight and elemental composition of the compound. Techniques such as electrospray ionization (ESI-MS) can be used to observe the calcium-glycerate complex in the gas phase.

The application of these combined spectroscopic and crystallographic techniques provides a powerful approach to fully characterize the chemical structure, stereochemistry, and solid-state packing of Calcium 2,3-dihydroxypropanoate dihydrate.

Chemical Reactivity, Derivatization, and Complexation Chemistry of Calcium 2,3 Dihydroxypropanoate Dihydrate

Reactions in Aqueous and Nonaqueous Solvents Involving Calcium 2,3-dihydroxypropanoate (B1229046) Dihydrate

The reactivity of calcium 2,3-dihydroxypropanoate dihydrate is significantly influenced by the solvent system. It is soluble in both cold and hot water. fishersci.comfishersci.ca This solubility is crucial for its reactions in aqueous media, where it can participate in various chemical transformations.

Upon heating, calcium glycerate dihydrate undergoes thermal decomposition. While specific studies on the decomposition of the dihydrate are limited, the thermal behavior of related calcium salts provides some insight. For instance, calcium carbonate, another calcium salt of a weak acid, decomposes at high temperatures (around 625-800°C) to yield calcium oxide and carbon dioxide. mdpi.comrsc.orgresearchgate.netchemguide.co.uk The decomposition of calcium glycerate is expected to be more complex due to the organic nature of the glycerate anion. The melting point of D-glyceric acid calcium salt dihydrate is noted to be around 134°C, at which point it begins to decompose. chemicalbook.com In nonaqueous solvents, the reactivity would be governed by the solubility of the salt and the nature of the solvent. Information regarding its reactivity in specific nonaqueous organic solvents is not extensively detailed in the available literature.

Synthetic Transformations and Derivatization of the Glycerate Moiety

The 2,3-dihydroxypropanoate (glycerate) portion of the molecule offers multiple sites for synthetic modification, allowing for the creation of a diverse range of derivatives. The hydroxyl groups and the carboxylate group are the primary functional handles for these transformations.

Esterification and Acylation Reactions

The hydroxyl groups of the glycerate moiety can undergo esterification and acylation reactions to produce valuable derivatives. These reactions typically involve reacting glyceric acid or its salts with acylating agents like acid chlorides or anhydrides, or with carboxylic acids under esterification conditions.

Esterification: The synthesis of glyceric acid esters can be achieved through various methods, including the oxidative esterification of related compounds. wipo.intgoogle.com For example, fatty acid esters of glycerol (B35011) derivatives have been synthesized through solvent-free acid-catalyzed procedures. nih.gov The reaction of glycerol with dicarboxylic acid esters can also yield mono- and di-esterified glycerols. researchgate.net

Acylation: The acetylation of glycerol, a closely related process, has been studied extensively and provides a model for the acylation of glycerate. researchgate.netmdpi.com This reaction can produce mono-, di-, and triacetylated products, with selectivity depending on the catalyst and reaction conditions. researchgate.net D-Glyceric acid calcium salt dihydrate can serve as a precursor for synthesizing diacylester derivatives by reacting it with agents like palmitoyl (B13399708) chloride and linoleoyl chloride. chemicalbook.com The mechanism for acid-catalyzed acetylation involves the protonation of the acetylating agent, followed by nucleophilic attack by the hydroxyl groups of the glycerol or glycerate molecule. researchgate.net

Glycosylation and Glucosylation Strategies

Glycosylation, the enzymatic or chemical attachment of carbohydrate units, is a key strategy for modifying the properties of the glycerate moiety. wikipedia.orgnih.gov This process can enhance water solubility and introduce new biological activities.

Glucosylglyceric Acid Synthesis: A significant example is the synthesis of glucosylglyceric acid (GGA). One biocatalytic route involves the transglycosylation activity of sucrose (B13894) phosphorylase, which transfers a glucosyl moiety from sucrose to the 2-O-position of glycerate. nih.gov This reaction can use the calcium salt of glyceric acid as a substrate. researchgate.net Both D- and L-glycerate can act as acceptors, though the D-isomer is often preferred, leading to yields as high as 59%. nih.gov

The availability of the D-glycerate precursor is a key factor for the large-scale synthesis of GGA. nih.gov Microbial conversion of glycerol is a common method to produce D-glyceric acid with high enantiomeric excess. researchgate.net

Coordination Chemistry of the 2,3-Dihydroxypropanoate Ligand with Metal Ions

The 2,3-dihydroxypropanoate (glycerate) anion can act as a ligand, coordinating with various metal ions through its carboxylate oxygen atoms and the hydroxyl groups. mdpi.comresearchgate.net This coordination behavior is fundamental to the formation of stable metal-glycerate complexes.

Formation and Stability of Metal-Glycerate Complexes

The formation of metal complexes is an equilibrium process, and the strength of the interaction between the metal ion and the ligand is quantified by the stability constant (also known as the formation constant or binding constant). wikipedia.org A higher stability constant indicates a stronger metal-ligand bond and a more stable complex. scispace.com The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. scispace.com

Table 1: Factors Influencing the Stability of Metal Complexes

| Factor | Description |

|---|---|

| Metal Ion Properties | Charge, size (ionic radius), and electron configuration of the metal ion. |

| Ligand Properties | Basicity, number and type of donor atoms (denticity), and chelate ring formation. |

| Chelate Effect | Enhanced stability of complexes containing chelate rings compared to those with monodentate ligands. wikipedia.org |

| Thermodynamic Parameters | Enthalpy (related to bond strength) and entropy (related to changes in disorder) changes upon complexation. wikipedia.org |

Structural Aspects of Coordination Compounds

The glycerate ligand can coordinate to metal centers in several ways, acting as a monodentate, bidentate, or bridging ligand. mdpi.comresearchgate.net This versatility allows for the formation of diverse structures, from simple mononuclear complexes to more complex polynuclear aggregates and coordination polymers. researchgate.net

In its deprotonated forms, the glycerate ligand can form chelate rings with metal ions, typically five-membered rings involving the carboxylate oxygen and the alpha-hydroxyl oxygen. This chelation significantly enhances the stability of the resulting complex (the chelate effect). mdpi.com The coordination geometry around the metal center can vary, with common geometries including octahedral and square-based pyramidal. scirp.org

The structural analysis of metal complexes with glycerol, a related molecule, reveals various coordination modes. Glycerol and its deprotonated forms (glycerolates) can act as monodentate, bidentate, tridentate, and bridging ligands, forming structures that range from mononuclear complexes to coordination polymers. mdpi.comresearchgate.net For instance, in some complexes, the deprotonated glycerolate ligand coordinates to a metal atom through an alkoxide and a hydroxide (B78521) group, forming a five-membered chelate ring. mdpi.com These structural motifs are also expected in metal-glycerate complexes, contributing to their diverse coordination chemistry.

Table 2: Potential Coordination Modes of the Glycerate Ligand

| Coordination Mode | Description |

|---|---|

| Monodentate | Coordination through one of the carboxylate oxygen atoms. |

| Bidentate (Chelating) | Coordination through a carboxylate oxygen and the α-hydroxyl oxygen, forming a stable 5-membered ring. |

| Bridging | The ligand coordinates to two or more metal centers simultaneously, leading to polynuclear structures. |

Computational and Theoretical Investigations of Calcium 2,3 Dihydroxypropanoate Dihydrate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of "Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate". These calculations can provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

Research Findings:

Studies on similar calcium-containing organic salts have demonstrated the utility of DFT in understanding their molecular geometries and electronic properties. For "Calcium 2,3-dihydroxypropanoate dihydrate," DFT calculations would likely be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to gain a deeper understanding of the bonding within the molecule. This analysis provides information about the hybridization of atomic orbitals, charge distribution, and the strength of various intramolecular and intermolecular interactions. For instance, NBO analysis can quantify the ionic character of the bond between the calcium ion and the carboxylate group of the 2,3-dihydroxypropanoate anion, as well as the hydrogen bonding interactions involving the dihydrate water molecules.

| Property | Predicted Value/Information |

|---|---|

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Mulliken Atomic Charges | Charge distribution on each atom |

| Dipole Moment | Value in Debye |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For "Calcium 2,3-dihydroxypropanoate dihydrate," MD simulations can provide detailed insights into its solvation in aqueous environments and the intricate network of intermolecular interactions.

Research Findings:

In a typical MD simulation of this compound, the system would consist of the calcium salt and a large number of water molecules in a simulation box with periodic boundary conditions. The interactions between atoms would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

MD simulations can reveal the solvation structure around the calcium ion and the 2,3-dihydroxypropanoate anion. For the calcium ion, this would involve determining the coordination number of water molecules in its first and second solvation shells. rsc.org The radial distribution function (RDF) between the calcium ion and the oxygen atoms of the water molecules would provide a quantitative measure of this solvation structure.

Similarly, the simulations can elucidate the hydration of the 2,3-dihydroxypropanoate anion, highlighting the hydrogen bonding between its hydroxyl and carboxylate groups and the surrounding water molecules. The dynamics of these hydrogen bonds, including their lifetimes, can also be analyzed.

Furthermore, MD simulations can be used to study the intermolecular interactions within the crystal structure of "Calcium 2,3-dihydroxypropanoate dihydrate". mdpi.com These simulations can help in understanding the role of the water molecules in stabilizing the crystal lattice through a network of hydrogen bonds.

| Parameter | Information Obtained |

|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from a reference atom. |

| Coordination Number | The number of nearest neighbors to a central atom or ion. |

| Hydrogen Bond Analysis | Identifies the formation, breaking, and lifetime of hydrogen bonds. |

| Mean Square Displacement (MSD) | Provides information about the diffusion of ions and water molecules. |

Spectroscopic Property Predictions and Assignment via Computational Methods

Computational methods, particularly DFT, are widely used to predict and help assign spectroscopic properties of molecules. rsc.org For "Calcium 2,3-dihydroxypropanoate dihydrate," these methods can be employed to calculate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Research Findings:

The vibrational frequencies and intensities of the compound can be calculated using DFT. researchgate.net These theoretical predictions can then be compared with experimental spectra to aid in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, O-H, C-O, and C=O bonds. The calculated spectra can also help in identifying the vibrational modes associated with the water molecules of hydration.

Similarly, computational methods can predict the NMR chemical shifts of the carbon and hydrogen atoms in the 2,3-dihydroxypropanoate anion. researchgate.net By comparing the calculated chemical shifts with experimental data, it is possible to confirm the molecular structure and gain insights into the electronic environment of the different nuclei.

| Spectroscopic Technique | Predicted Parameter | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) and Intensities | Assignment of functional group vibrations. |

| Raman Spectroscopy | Vibrational Frequencies (cm-1) and Intensities | Complementary information to IR spectroscopy. |

| 1H NMR Spectroscopy | Chemical Shifts (ppm) | Information about the electronic environment of hydrogen atoms. |

| 13C NMR Spectroscopy | Chemical Shifts (ppm) | Information about the carbon skeleton and functional groups. |

Conformational Analysis and Stereochemical Modeling of the 2,3-Dihydroxypropanoate Anion

Research Findings:

Computational methods can be used to explore the potential energy surface of the 2,3-dihydroxypropanoate anion by systematically rotating the dihedral angles of its backbone. This analysis helps to identify the low-energy conformers, which are the most likely to be present in solution or in the solid state.

The relative energies of these conformers can be calculated using quantum chemical methods. The results can provide insights into the factors that stabilize certain conformations, such as intramolecular hydrogen bonding between the hydroxyl and carboxylate groups.

Stereochemical modeling can also be used to investigate the interaction of the different conformers of the 2,3-dihydroxypropanoate anion with the calcium ion and the water molecules in the crystal lattice. This can help to explain the observed solid-state structure of "Calcium 2,3-dihydroxypropanoate dihydrate" and how the specific stereochemistry of the anion influences the crystal packing.

| Dihedral Angle | Rotational Barrier (kcal/mol) | Stable Conformers |

|---|---|---|

| O-C-C-O | Calculated value | Description of staggered/eclipsed conformations |

| C-C-C=O | Calculated value | Description of relative orientations |

Environmental Dynamics and Biogeochemical Roles of Glycerates

Microbial and Enzymatic Biotransformation of Glycerates in Environmental Systems

Microorganisms play a pivotal role in the transformation and degradation of glycerates in the environment. This biotransformation is a key component of the carbon cycle, converting glycerate into various metabolic intermediates.

Microorganisms utilize glycerate as a carbon and energy source through various metabolic pathways. While direct studies on the microbial degradation of "Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate" are not extensively documented, the degradation of the glycerate moiety is understood through the metabolism of related compounds like glycerol (B35011). Many microbial species, including bacteria, yeast, and fungi, are capable of metabolizing glycerol, which can be oxidized to glycerate. researchgate.net

The microbial degradation of glycerol nitrates, for instance, proceeds in a stepwise manner, indicating that the core glycerol structure is sequentially broken down. nih.govnih.gov This suggests a similar stepwise degradation for glycerate. In many bacteria, glycerol is first phosphorylated to glycerol-3-phosphate, which then enters central metabolic pathways like glycolysis. droracle.aibiorxiv.org Alternatively, glycerol can be oxidized to dihydroxyacetone, which is then phosphorylated. biorxiv.org These initial steps pave the way for the further breakdown of the carbon skeleton, a process that would be analogous for glycerate. For example, some bacteria are known to efficiently degrade glycerol, highlighting the microbial potential to process such compounds. researchgate.net

Table 1: Overview of Microbial Glycerol Degradation Pathways Relevant to Glycerate Metabolism

| Pathway Step | Description | Key Intermediates |

| Initial Phosphorylation | Glycerol is phosphorylated to glycerol-3-phosphate by glycerol kinase. | Glycerol, Glycerol-3-phosphate |

| Oxidation to Dihydroxyacetone | Glycerol is oxidized to dihydroxyacetone. | Glycerol, Dihydroxyacetone |

| Entry into Glycolysis | The resulting three-carbon compounds are converted to intermediates of the glycolytic pathway. | Dihydroxyacetone phosphate (B84403), Glyceraldehyde-3-phosphate |

This table is a simplified representation of complex metabolic pathways and is intended to illustrate the general routes of glycerol and, by extension, glycerate degradation.

The enzymatic machinery of microorganisms is central to the biotransformation of glycerates. Key enzymes involved in the metabolism of glycerol, a precursor to glycerate, provide insight into the enzymatic processes that would also act on glycerate.

Glycerol Kinase (GK): This enzyme catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a critical step for its entry into the glycolytic pathway. droracle.ainih.gov

Glycerol-3-phosphate Dehydrogenase (G3PDH): This enzyme converts glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. droracle.ainih.gov

Glycerol Dehydrogenase: This enzyme is involved in the direct oxidation of glycerol to glyceraldehyde or dihydroxyacetone. nih.gov

Triokinase: This enzyme can phosphorylate glyceraldehyde to glyceraldehyde-3-phosphate, another glycolytic intermediate. nih.gov

Aldehyde Dehydrogenase: This enzyme can convert glyceraldehyde to D-glycerate. nih.gov

These enzymes, found in a wide range of microorganisms, facilitate the breakdown of glycerol and its derivatives, indicating a robust enzymatic capacity for glycerate metabolism in the environment.

Table 2: Key Enzymes in Glycerol and Glycerate Metabolism

| Enzyme | Function | Metabolic Pathway |

| Glycerol Kinase | Phosphorylates glycerol to glycerol-3-phosphate. | Glycolysis, Lipid Metabolism |

| Glycerol-3-phosphate Dehydrogenase | Converts glycerol-3-phosphate to dihydroxyacetone phosphate. | Glycolysis, Glycerol Phosphate Shuttle |

| Glycerol Dehydrogenase | Oxidizes glycerol to glyceraldehyde or dihydroxyacetone. | Glycerol Metabolism |

| Triokinase | Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate. | Fructose (B13574) and Glycerol Metabolism |

| Aldehyde Dehydrogenase | Oxidizes glyceraldehyde to D-glycerate. | Glycerol and Fructose Metabolism |

Abiotic Degradation Pathways of Glycerates in the Environment

While microbial degradation is a primary driver of glycerate transformation, abiotic processes can also contribute to their breakdown in the environment. These processes are generally slower than biotic degradation but can be significant under certain conditions. nih.gov Abiotic degradation can involve processes like photodegradation, where light energy breaks down organic molecules. researchgate.net

For instance, the degradation of some organic compounds is influenced by abiotic factors such as temperature and the presence of certain minerals. nih.gov While specific studies on the abiotic degradation of glycerates are limited, it is plausible that similar mechanisms could play a role. For example, interactions with mineral surfaces or photochemical reactions could lead to the transformation of glycerate. The abiotic reduction of certain organic compounds by minerals like pyrite (B73398) and magnetite has been observed, suggesting that mineral-mediated reactions could be a potential, though likely minor, degradation pathway for glycerates in some environments. nih.gov

Occurrence and Cycling of Glycerates in Natural Ecosystems

Glycerates are naturally occurring compounds that participate in the metabolic and geochemical cycles of various ecosystems.

In plants, glycerate is a key intermediate in several metabolic pathways, most notably in the synthesis of the amino acid serine. nih.gov The glycerate pathway is one of the branches of glycolysis, starting from 3-phosphoglycerate. nih.gov This pathway is crucial for linking carbon and nitrogen metabolism. nih.gov

Furthermore, the metabolism of glycerate and related compounds is involved in plant responses to environmental stress. nih.govmdpi.comresearchgate.net For example, under stress conditions, the accumulation of compounds derived from the glycerate pathway, such as serine, glycine, and formate, has been observed. nih.gov Glycerol-3-phosphate, a direct precursor to glycerate in some pathways, has been identified as a regulator of plant defense signaling. nih.gov The accumulation of triacylglycerol, which has a glycerol backbone, is another mechanism plants use to cope with abiotic stress. mdpi.comresearchgate.net This suggests that the metabolic flux through the glycerate pathway can be modulated in response to environmental challenges, highlighting its importance in plant adaptation and survival.

The interaction between calcium and glycerate in the environment is influenced by geochemical processes. Calcium is a major cation in most natural waters and soils, and its interaction with organic acids like glyceric acid can lead to the formation of soluble complexes or solid phases.

The formation and dissolution of calcium-containing minerals, such as calcium carbonate, are well-studied geochemical processes. researchgate.netmdpi.com The presence of organic ligands, including glycerate, can influence these processes. Organic molecules can complex with calcium ions, affecting their bioavailability and the saturation state of minerals. They can also interact with mineral surfaces, potentially inhibiting or promoting crystal growth. While specific geochemical studies on calcium-glycerate interactions are not abundant, the principles governing the interaction of calcium with other organic acids suggest that glycerate can play a role in the geochemical cycling of calcium. The formation of Calcium 2,3-dihydroxypropanoate dihydrate itself is a result of these interactions, and its stability and dissolution in different environmental settings will be governed by factors such as pH, temperature, and the presence of other ions.

Life Cycle Assessment of Glycerate-Related Production Processes

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through production, use, and disposal. In the context of glycerate-related production, LCA provides a scientific basis for identifying environmental hotspots, comparing different manufacturing pathways, and guiding the development of more sustainable processes. The primary focus of these assessments is often on the conversion of glycerol, a byproduct of biodiesel production, into higher-value chemicals like glyceric acid.

The production of glyceric acid from glycerol can be achieved through various routes, including biological fermentation and catalytic oxidation. The environmental performance of these processes is heavily influenced by factors such as energy consumption, catalyst efficiency, and waste generation. Recent research has focused on developing intensified processes that can reduce these environmental burdens.

One such innovative approach is the integration of vacuum dividing wall columns (VDG) into the glyceric acid production process. This method allows for the selective oxidation of glycerol and the separation of the resulting products at lower temperatures, which is crucial due to the thermal sensitivity of glyceric acid. A comparative life cycle assessment between this novel VDG process and a conventional production method highlights significant environmental advantages for the former. The VDG process demonstrates a substantial reduction in greenhouse gas emissions, non-renewable energy demand, and wastewater generation. rsc.org

Research into alternative production methods, such as the electro-oxidation of glycerol, also shows promise for improving the environmental performance of glyceric acid synthesis. This technique can be highly selective and may operate under milder conditions, potentially reducing energy consumption and by-product formation. oup.com

The following tables present a summary of comparative data from a life cycle assessment of a conventional glyceric acid production process and an intensified process using vacuum dividing wall columns.

Advanced Materials Science Applications of Calcium 2,3 Dihydroxypropanoate Dihydrate

Integration into Polymer Matrices and Composite Systems

Calcium 2,3-dihydroxypropanoate (B1229046) dihydrate serves as a multifunctional additive and reactant in the creation of advanced polymer composites. Its ability to be integrated both physically as a filler and chemically into the polymer network allows for the tailoring of material properties for specific applications.

Polyurethane Modification and Hybrid Material Development

The glycerate ligand of Calcium 2,3-dihydroxypropanoate contains hydroxyl (-OH) groups, which can act as polyols in the synthesis of polyurethanes (PUs). A polyol is a compound with multiple hydroxyl functional groups that reacts with polyisocyanates to form the polyurethane polymer. Research has shown that related calcium-glycerol complexes can serve as functional polyols. For instance, the reaction of castor oil with calcium hydroxide (B78521) produces calcium glyceride, which is described as a tetrafunctional polyol capable of reacting with polyisocyanates to create polyurethane resins with useful properties. google.com

Similarly, Calcium 2,3-dihydroxypropanoate can be incorporated into a polyurethane formulation. The hydroxyl groups on the glycerate backbone are available to react with isocyanate (-NCO) groups of a prepolymer. This reaction covalently bonds the glycerate molecule into the polyurethane chain, creating a hybrid organic-inorganic material.

Studies on the closely related molecule, calcium glycerolphosphate (GPCa), have demonstrated this principle effectively. When GPCa is used as a modifier in the synthesis of poly(ester ether urethane)s, spectroscopic analysis confirms that the hydroxyl groups of the GPCa react with the isocyanate prepolymer, incorporating the molecule into the main polyurethane chain. mdpi.comresearchgate.net This modification has been shown to significantly enhance the bioactivity of the resulting polyurethane, making it a promising candidate for bone tissue engineering scaffolds. mdpi.com The incorporation of the calcium-containing molecule improves properties such as hydrophilicity and promotes calcification, a crucial factor for materials designed to interface with bone. mdpi.com

The key advantages of using Calcium 2,3-dihydroxypropanoate as a reactive modifier in polyurethanes are summarized below:

| Feature | Benefit in Polyurethane Systems |

| Reactive Hydroxyl Groups | Acts as a cross-linker or chain extender, integrating directly into the polymer backbone. |

| Inherent Calcium Ion | Introduces inorganic content, enhancing bioactivity and potential for biomineralization. |

| Improved Hydrophilicity | The polar nature of the glycerate and calcium ion can increase the surface wettability of the final polymer. |

| Creation of Hybrid Materials | Results in a true organic-inorganic hybrid with properties derived from both components. |

This approach allows for the development of advanced polyurethanes with tailored biological and mechanical properties, suitable for sophisticated biomedical applications.

Role in Hydrogel and Biopolymer Formulations

In hydrogel and biopolymer systems, Calcium 2,3-dihydroxypropanoate dihydrate primarily functions as a source of divalent calcium ions (Ca²⁺), which act as an effective ionic cross-linking agent. This is particularly relevant for anionic polysaccharides such as alginate. d-nb.info Alginate is a biopolymer composed of guluronic (G) and mannuronic (M) acid blocks. The G-blocks of adjacent polymer chains can be linked together by Ca²⁺ ions, creating a stable three-dimensional hydrogel network in a structure often referred to as the "egg-box model". d-nb.info

The process of gelation is initiated when a soluble calcium salt is introduced to an alginate solution. Calcium 2,3-dihydroxypropanoate dihydrate, being soluble in water, readily dissociates to release Ca²⁺ ions, triggering the cross-linking process and subsequent gel formation. The rate and homogeneity of this gelation can be controlled by the concentration of the calcium salt.

While simple salts like calcium chloride (CaCl₂) are commonly used, they can lead to rapid, uncontrolled gelation. d-nb.info The use of a calcium salt with an organic counter-ion like 2,3-dihydroxypropanoate can offer a more controlled release of calcium ions, potentially leading to more uniform hydrogel structures. The mechanical properties, swelling behavior, and degradation rate of the resulting hydrogel are directly influenced by the density of these ionic cross-links. researchgate.net Increasing the calcium ion content in alginate hydrogels has been shown to enhance mechanical properties, promote self-healing, and improve adhesion. rsc.org

The table below compares different calcium sources for alginate hydrogel cross-linking, highlighting the potential role of Calcium 2,3-dihydroxypropanoate dihydrate.

| Calcium Source | Formula | Solubility | Gelation Characteristics |

| Calcium Chloride | CaCl₂ | High | Very rapid, can be difficult to control, may result in heterogeneous gels. d-nb.info |

| Calcium Sulfate | CaSO₄ | Low | Slow and gradual, leading to more uniform gel formation. |

| Calcium Carbonate | CaCO₃ | Very Low (requires acid/pH change to release ions) | Very slow, often used for in-situ gelling systems. |

| Calcium 2,3-dihydroxypropanoate | C₆H₁₀CaO₈ | Soluble | Expected to provide controlled gelation, with the added benefit of a biocompatible glycerate counter-ion. |

The choice of the calcium source is critical for tailoring the final properties of the hydrogel for applications such as drug delivery, tissue engineering, and 3D bioprinting.

Development of Bio-related Functional Materials Utilizing Calcium 2,3-dihydroxypropanoate Dihydrate

The presence of both calcium and a biologically related organic ligand makes Calcium 2,3-dihydroxypropanoate dihydrate an excellent component for creating bio-related functional materials. These materials are designed to interact with biological systems to elicit a specific response, such as promoting tissue regeneration or preventing mineral loss.

A key application is in the development of materials that encourage biomineralization—the process by which living organisms produce minerals, often to harden or stiffen existing tissues. wikipedia.org Materials incorporating this compound can act as a local reservoir of calcium ions, which are essential for the formation of calcium phosphate (B84403) phases like hydroxyapatite (B223615), the primary mineral component of bone and teeth. wikipedia.org

Research on the similar compound calcium glycerophosphate has shown its potential to reduce demineralization of tooth enamel in vitro. nih.gov When applied to the tooth surface, it can provide both calcium and phosphate ions (from the glycerophosphate) to inhibit mineral loss and promote remineralization, especially when applied before an acidic challenge. nih.gov Similarly, materials functionalized with Calcium 2,3-dihydroxypropanoate can release calcium ions at the material-tissue interface, promoting the deposition of new mineral layers. This is particularly valuable in orthopedic and dental applications. For instance, glycerol-stabilized calcium phosphate clusters have been shown to rapidly remineralize tooth enamel by transforming into hydroxyapatite. researchgate.netnih.gov This highlights the synergistic role of a calcium source and a glycerol-based ligand in creating effective remineralizing agents.

Surface Engineering and Coating Applications Incorporating the Chemical Compound

Calcium 2,3-dihydroxypropanoate dihydrate can be used to modify the surfaces of materials to enhance their functionality, particularly for improving biocompatibility and creating bioactive interfaces. The molecule's carboxylate group can serve as an anchor to bind to various substrates, especially those with basic or amphoteric surfaces like mineral fillers or metal oxides. ebrary.netnih.gov

The modification of surfaces with carboxylic acids is a well-established technique to alter properties like wettability and adhesion. nih.govmdpi.com When Calcium 2,3-dihydroxypropanoate is used, the surface not only gains the functionality of the organic glycerate portion (e.g., hydroxyl groups that can increase hydrophilicity) but also becomes enriched with calcium ions.

For biomedical implants, creating a bioactive surface that promotes integration with surrounding bone tissue is critical. Bioactive coatings based on calcium phosphates are widely used for this purpose. mdpi.comnih.gov Incorporating Calcium 2,3-dihydroxypropanoate dihydrate into a polymer or ceramic coating can create a surface that actively releases calcium ions upon implantation. This localized release of Ca²⁺ can stimulate osteoblasts (bone-forming cells) and accelerate the formation of a strong bond between the implant and the bone. researchgate.net

The principle is to create a surface that mimics the mineral environment of bone. Studies have shown that transforming a precursor material like calcium carbonate vaterite into carbonated apatite on a surface can significantly increase bioactivity, leading to higher cell proliferation and differentiation of osteoblasts. mdpi.com A coating containing Calcium 2,3-dihydroxypropanoate could serve a similar purpose, acting as a readily available and biocompatible calcium source to facilitate the deposition of a bioactive apatite layer. nih.gov

Calcium 2,3-dihydroxypropanoate Dihydrate as a Precursor for Advanced Ceramic and Nanomaterial Synthesis

In the synthesis of advanced materials, Calcium 2,3-dihydroxypropanoate dihydrate serves as a versatile precursor for a variety of calcium-containing ceramics and nanomaterials. It is particularly useful in wet-chemical methods like sol-gel, hydrothermal synthesis, and chemical precipitation, where precise control over the final product's composition, size, and morphology is required. scispace.comnih.gov

Compared to simple inorganic salts like calcium nitrate (B79036) or chloride, organic precursors like calcium glycerate can offer several advantages:

Chelating Effect: The glycerate ligand can chelate the calcium ion, controlling its reactivity and preventing overly rapid precipitation, which helps in forming smaller, more uniform nanoparticles.

Template Role: The organic component can act as a template, guiding the growth and assembly of the inorganic phase into specific structures.

Clean Decomposition: During calcination (high-temperature heating) to form the final ceramic, the organic glycerate component decomposes cleanly into volatile products like CO₂ and H₂O, leaving behind a pure calcium-based ceramic phase (e.g., calcium oxide or calcium carbonate).

This compound can be used as the calcium source in the synthesis of various functional materials:

Calcium Phosphate Bioceramics: By reacting it with a phosphate source (e.g., phosphoric acid or an ammonium (B1175870) phosphate salt) under controlled pH and temperature, various calcium phosphate phases, such as hydroxyapatite (HA) or tricalcium phosphate (β-TCP), can be synthesized. nih.gov These materials are widely used for bone grafts and coatings due to their chemical similarity to natural bone.

Calcium Carbonate Nanoparticles: It can be used in precipitation or biomimetic synthesis routes to produce calcium carbonate (CaCO₃) nanoparticles. samaterials.com The conditions of the synthesis can be tuned to favor the formation of specific polymorphs of CaCO₃ (calcite, aragonite, or vaterite), each with distinct properties and applications. samaterials.com

Calcium Silicate (B1173343) Ceramics: In hydrothermal or sol-gel methods, it can be reacted with a silica (B1680970) source, such as tetraethyl orthosilicate (B98303) (TEOS), to produce bioactive calcium silicate materials. scispace.comidk.org.rszastita-materijala.org

The choice of synthesis parameters is crucial for determining the final product, as illustrated in the table below for a hypothetical hydrothermal synthesis.

| Parameter | Effect on Final Product |

| Temperature | Influences the crystalline phase and particle size. Higher temperatures generally lead to higher crystallinity. |

| pH | Determines the specific calcium phosphate or carbonate phase that is thermodynamically stable and precipitates. |

| Precursor Concentration | Affects nucleation and growth rates, thereby influencing final particle size and distribution. |

| Reaction Time | Allows for crystal growth and potential phase transformations to more stable forms. |

By carefully controlling these parameters, Calcium 2,3-dihydroxypropanoate dihydrate can be effectively utilized as a building block for a new generation of advanced functional nanomaterials and bioceramics.

Future Research Trajectories and Emerging Paradigms for Calcium 2,3 Dihydroxypropanoate Dihydrate

Exploration of Novel Synthetic Methodologies

Future research into the synthesis of calcium 2,3-dihydroxypropanoate (B1229046) dihydrate is expected to move beyond traditional methods towards more sustainable and efficient catalytic and bio-catalytic routes. The primary focus will be on the selective oxidation of glycerol (B35011) to glyceric acid, which can then be readily converted to its calcium salt.

One promising avenue is the development of advanced heterogeneous catalysts. For instance, researchers have demonstrated the effective production of glyceric acid from glycerol under mild, open-air conditions using platinum-based catalysts supported on mixed metal oxides like CeO₂–ZrO₂–Fe₂O₃/SBA-16. tandfonline.com This approach achieved a glyceric acid yield of up to 68.2% at room temperature. tandfonline.com Another highly selective method involves the use of gold catalysts on charcoal or graphite, which can achieve 100% selectivity for glyceric acid at 60°C. rsc.orgresearchgate.net The optimization of these catalyst systems, focusing on catalyst stability, reusability, and the use of earth-abundant metals, will be a key research direction.

Furthermore, chemo-catalytic conversion of biomass-derived sugars into glyceric acid represents a significant paradigm shift. A notable development is the use of a magnesium oxide (MgO) catalyst in conjunction with sodium tetrafluoroborate (B81430) (NaBF₄) to produce glyceric acid from fructose (B13574) with a high yield of 78.8% under mild conditions. acs.org This method avoids the use of strong inorganic alkalis and harsh reaction conditions, aligning with the principles of green chemistry. acs.org Future work will likely explore a wider range of biomass feedstocks and catalyst systems for direct, low-temperature conversion to glyceric acid.

The direct synthesis of calcium glycerolate from waste materials is another innovative approach. For example, eggshell waste, primarily composed of calcium carbonate, can be calcined and reacted with glycerol to form calcium glycerolate, which has shown catalytic activity. frontiersin.org This not only provides a sustainable source of calcium but also valorizes an abundant waste stream. frontiersin.org Research in this area will likely focus on optimizing reaction conditions and exploring other calcium-rich waste materials.

A summary of various catalytic approaches for glyceric acid synthesis is presented in the table below.

| Catalyst System | Feedstock | Reaction Conditions | Max. Yield/Selectivity | Reference |

| Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16 | Glycerol | 30°C, atmospheric air | 68.2% yield | tandfonline.com |

| 1% Au/charcoal or 1% Au/graphite | Glycerol | 60°C, aqueous NaOH | 100% selectivity | rsc.org |

| MgO–NaBF₄ | Fructose | 373 K, O₂ atmosphere | 78.8% yield | acs.org |

| Eggshell-derived Calcium Oxide | Glycerol | 180-190°C | Not specified for glycerate | frontiersin.org |

Application of Advanced In-Situ Characterization Techniques

Understanding the formation and crystallization of calcium 2,3-dihydroxypropanoate dihydrate at a molecular level is crucial for controlling its physical and chemical properties. Future research will increasingly rely on advanced in-situ characterization techniques to monitor the synthesis process in real-time.

While specific studies on the in-situ characterization of calcium 2,3-dihydroxypropanoate dihydrate crystallization are nascent, methodologies applied to analogous systems like calcium carbonate and calcium silicate (B1173343) hydrate (B1144303) provide a roadmap for future investigations. researchgate.netresearchgate.netuni-konstanz.de Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to track the development of the silicate structure in synthetic calcium silicate hydrates, and similar principles can be applied to monitor the coordination of the dihydroxypropanoate ligand to the calcium ion. researchgate.net

Real-time monitoring of solution parameters, including transmittance, free Ca²⁺ conductivity, and pH, can provide valuable insights into the nucleation and growth phases of the crystals. uni-konstanz.de For instance, in the study of calcium aluminate silicate hydrate formation, these techniques revealed a multi-step process involving amorphous globules that evolve into more crystalline structures. uni-konstanz.de

Furthermore, in-situ X-ray diffraction (XRD) can be used to follow the phase development during the reaction, providing information on the transformation from amorphous precursors to crystalline dihydrate forms. uni-konstanz.dersc.org The dehydration and crystallization processes, which have been shown to be critical in the formation of amorphous calcium carbonate, could be similarly investigated for calcium 2,3-dihydroxypropanoate dihydrate using techniques like thermogravimetric analysis (TGA) and solid-state nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov These methods can reveal the presence of distinct water environments and their role in triggering crystallization. researchgate.netnih.gov

| Characterization Technique | Potential Application for Calcium 2,3-dihydroxypropanoate Dihydrate | Insights Gained |

| In-situ FTIR Spectroscopy | Monitoring the coordination of the glycerate ligand to the calcium ion. | Real-time tracking of bond formation and structural changes. |

| In-situ XRD | Following the evolution of crystalline phases during synthesis. | Identification of amorphous intermediates and crystalline products. |

| Real-time Solution Parameter Monitoring | Tracking changes in Ca²⁺ concentration, pH, and turbidity. | Understanding nucleation kinetics and crystal growth. |

| TGA and Solid-State NMR | Investigating the role of water molecules in the crystal structure. | Elucidation of dehydration and crystallization mechanisms. |

Interdisciplinary Approaches in Chemical Biology and Green Chemistry

The intersection of chemical biology and green chemistry offers fertile ground for future research on calcium 2,3-dihydroxypropanoate dihydrate. The biocompatibility of both calcium and glyceric acid suggests potential applications in biomedical and pharmaceutical fields. mdpi.comjst.go.jp Glyceric acid and its derivatives have shown positive effects on the viability and collagen production of skin cells in vitro. jst.go.jp Future research could explore the use of calcium 2,3-dihydroxypropanoate dihydrate in formulations for skincare and cosmetics, leveraging its potential moisturizing and skin-conditioning properties.

From a green chemistry perspective, the use of glycerol as a feedstock is a prime example of valorizing a byproduct of a renewable energy source. mrforum.com Glycerol is also being investigated as a green solvent for various chemical transformations due to its low toxicity, high boiling point, and biodegradability. researchgate.netresearchgate.net The synthesis of calcium 2,3-dihydroxypropanoate dihydrate within a glycerol-based reaction medium could represent a fully green synthetic pathway.

Furthermore, the microbial production of glyceric acid from glycerol is an established biological process, with some acetic acid bacteria capable of efficient conversion. jst.go.jp Integrating these biotechnological approaches with subsequent chemical synthesis of the calcium salt could lead to highly sustainable and enantioselective production methods. jst.go.jp This interdisciplinary approach, combining biocatalysis with green chemical engineering, will be pivotal in developing commercially viable and environmentally benign processes.

Sustainable Manufacturing and Circular Economy Perspectives in Glycerate Chemistry

The principles of sustainable manufacturing and the circular economy are central to the future of glycerate chemistry. mdpi.comresearchgate.net The chemical industry is increasingly focused on transitioning from a linear "extract-produce-dispose" model to a circular one where resources are continuously cycled, and waste is minimized. researchgate.netamericanchemistry.com

The production of calcium 2,3-dihydroxypropanoate dihydrate is well-aligned with these principles. The primary feedstock, glycerol, is a byproduct of the biodiesel industry, an example of industrial symbiosis where the waste of one process becomes the raw material for another. tandfonline.commrforum.com To further enhance sustainability, research will focus on improving the energy efficiency of the conversion processes and minimizing the use of hazardous reagents.